molecular formula C20H21N5O2S B3304354 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 921789-08-4

2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B3304354
CAS No.: 921789-08-4
M. Wt: 395.5 g/mol
InChI Key: ANHKLTWMIMWQTP-UHFFFAOYSA-N
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Description

This compound belongs to a class of sulfur-containing acetamide derivatives fused with imidazo-triazole heterocycles. The core structure consists of a 5H,6H,7H-imidazo[2,1-c][1,2,4]triazole scaffold substituted with a 4-methoxyphenyl group at position 7 and a sulfanyl-acetamide moiety at position 2. The acetamide group is further functionalized with a 2-methylphenyl substituent. Such derivatives are typically synthesized via nucleophilic substitution or cycloaddition reactions, as seen in analogous compounds (e.g., thiol-triazole intermediates reacting with bromoacetamides in acetone/K₂CO₃) .

Key structural features influencing bioactivity include:

  • Sulfanyl bridge: Contributes to redox activity and hydrogen bonding.
  • 2-Methylphenyl acetamide: Modulates steric effects and receptor binding specificity.

Properties

IUPAC Name

2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-14-5-3-4-6-17(14)21-18(26)13-28-20-23-22-19-24(11-12-25(19)20)15-7-9-16(27-2)10-8-15/h3-10H,11-13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHKLTWMIMWQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The anti-exudative activity of furan-2-yl triazole acetamides (–12) highlights the role of electron-rich heterocycles in modulating inflammation. Chlorophenyl analogs (e.g., 6 m, 7h) exhibit distinct electronic profiles due to the electron-withdrawing Cl group, which may reduce metabolic stability compared to the target compound’s methoxy group .

Spectral and Physicochemical Properties: IR and HRMS data for analogs (e.g., 6 m) confirm the presence of critical functional groups (C=O, –NH) and validate synthetic routes . The target compound’s methoxy group would likely shift aromatic C=C peaks slightly upward compared to chloro-substituted analogs. NMR patterns () suggest that phenylpropanoid or benzoic acid substituents (e.g., in compound 4) create distinct spectral clusters, whereas the target compound’s imidazo-triazole core would produce unique splitting patterns in ¹H-NMR .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for 7h (), involving thiol-triazole intermediates reacting with bromoacetamide under basic conditions. By contrast, naphthalenyloxy analogs (e.g., 6 m ) require Cu-catalyzed azide-alkyne cycloaddition .

Biological Activity

The compound 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a novel organic molecule belonging to the imidazo[2,1-c][1,2,4]triazole class. This compound has garnered attention due to its potential biological activities, particularly in cancer research and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity based on various studies.

Chemical Structure and Properties

The unique structure of this compound includes:

  • Imidazo[2,1-c][1,2,4]triazole core : Known for diverse biological activities.
  • Methoxyphenyl group : Enhances solubility and potentially modulates biological activity.
  • Sulfanyl linkage : May contribute to its pharmacological properties.
  • Acetamide functionality : Often associated with increased biological activity.

The mechanism of action for 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves interaction with various molecular targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways related to proliferation and apoptosis.
  • Receptor Modulation : It potentially interacts with G-protein coupled receptors (GPCRs), influencing various cellular responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the imidazo[2,1-c][1,2,4]triazole scaffold. For instance:

  • In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. The compound's structure suggests that it may exhibit enhanced anti-proliferative effects due to the presence of electron-donating groups like the methoxyphenyl moiety.
  • A structure-activity relationship (SAR) analysis indicated that modifications on the aryl rings significantly influence anticancer efficacy. Compounds similar to this triazole exhibited IC50 values ranging from 12.5 µg/mL to 28.399 µg/mL against HepG2 liver cancer cells .
CompoundIC50 (µg/mL)Activity
6d13.004High
6e28.399Low

Antimicrobial Activity

The imidazo[2,1-c][1,2,4]triazole derivatives have also shown promise as antimicrobial agents:

  • Studies indicate that these compounds can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • The presence of the sulfanyl group is believed to enhance this activity through mechanisms such as disruption of bacterial cell membranes or inhibition of bacterial enzymes .

Case Studies

Several case studies have been documented regarding the biological activity of similar compounds:

  • Study on Anticancer Effects : A study evaluated the anticancer effects of various triazole derivatives against the HepG2 cell line. Compound modifications led to varying degrees of cytotoxicity; compounds with electron-donating groups showed higher potency .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties of related triazole compounds against a panel of pathogens. Results indicated that certain derivatives had MIC values significantly lower than standard antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

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